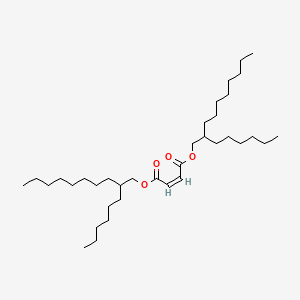

Bis(2-hexyldecyl) maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

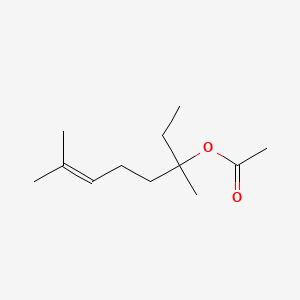

Bis(2-hexyldecyl) maleate: is an organic compound that belongs to the class of maleate esters. It is a diester of maleic acid and 2-hexyldecanol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.

Preparation Methods

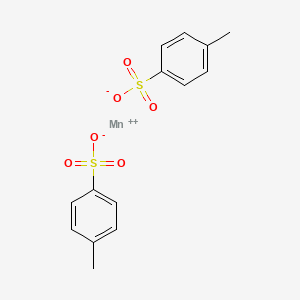

Synthetic Routes and Reaction Conditions: Bis(2-hexyldecyl) maleate is typically synthesized through the esterification of maleic anhydride with 2-hexyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. Maleic anhydride and 2-hexyldecanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the esterification reaction is allowed to proceed. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

Esterification: As mentioned, bis(2-hexyldecyl) maleate is formed through the esterification of maleic anhydride with 2-hexyldecanol.

Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-hexyldecanol.

Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogenation or halogenation.

Common Reagents and Conditions:

Esterification: Maleic anhydride, 2-hexyldecanol, acid catalyst (e.g., sulfuric acid), reflux conditions.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.

Addition Reactions: Hydrogen gas (for hydrogenation), halogens (e.g., bromine or chlorine) for halogenation.

Major Products:

Hydrolysis: Maleic acid and 2-hexyldecanol.

Hydrogenation: Saturated maleate ester.

Halogenation: Halogenated maleate ester.

Scientific Research Applications

Chemistry: Bis(2-hexyldecyl) maleate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of copolymers with other monomers, which can enhance the properties of the resulting materials.

Biology and Medicine:

Industry: In the industrial sector, this compound is used as a plasticizer to improve the flexibility and durability of plastic materials. It is also employed in the formulation of adhesives, coatings, and sealants.

Mechanism of Action

The primary mechanism by which bis(2-hexyldecyl) maleate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The ester functional groups in the compound interact with the polymer chains, facilitating this plasticizing effect.

Comparison with Similar Compounds

Bis(2-ethylhexyl) maleate: Another maleate ester with similar plasticizing properties but derived from 2-ethylhexanol.

Dibutyl maleate: A maleate ester derived from butanol, used in similar applications but with different physical properties.

Diethyl maleate: A smaller maleate ester used in various chemical syntheses and as a plasticizer.

Uniqueness: Bis(2-hexyldecyl) maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in enhanced plasticizing properties, making it particularly suitable for applications requiring high flexibility and durability. Its longer alkyl chains also contribute to its lower volatility and better compatibility with various polymer systems.

Properties

CAS No. |

85006-03-7 |

|---|---|

Molecular Formula |

C36H68O4 |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

bis(2-hexyldecyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C36H68O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b30-29- |

InChI Key |

WVWNMPSIIYQZIT-FLWNBWAVSA-N |

Isomeric SMILES |

CCCCCCCCC(CCCCCC)COC(=O)/C=C\C(=O)OCC(CCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)C=CC(=O)OCC(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)